Methyl 4-aminothiophene-2-carboxylate
Overview
Description
Methyl 4-aminothiophene-2-carboxylate is an organic compound with the molecular formula C6H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
Methyl 4-aminothiophene-2-carboxylate is a chemical compound with the formula C6H7NO2S Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets depending on their specific functional groups .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These properties may influence its bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl 4-aminothiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . This compound’s interactions with enzymes such as thiolases and aminotransferases are crucial for its incorporation into larger molecular frameworks.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function. Its impact on cellular metabolism includes the modulation of metabolic pathways, which can result in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis. These interactions are mediated by its thiophene ring structure, which allows for specific binding to target molecules.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light . In in vitro studies, it has been observed that this compound remains stable for extended periods under controlled conditions. In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained activity and others noting gradual degradation and loss of efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites . It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For example, it can bind to albumin in the bloodstream, enhancing its distribution to target tissues. Additionally, its lipophilic nature allows for passive diffusion across cell membranes, contributing to its intracellular accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminothiophene-2-carboxylate can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method typically requires mild conditions and provides good yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high purity and yield. These methods may include cyclization, chlorination, and nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 4-aminothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminothiophene-2-carboxylate
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Thiophene-2-carboxylate derivatives
Uniqueness
Methyl 4-aminothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 4-aminothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQNZWIOUMCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444614 | |
Record name | Methyl 4-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-43-4 | |
Record name | Methyl 4-amino-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89499-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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